

Locustatachykinin II: A Comprehensive Technical Guide on its Sequence, Structure, and Signaling

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Compound of Interest

Compound Name: *Locustatachykinin II*

Cat. No.: *B141538*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Locustatachykinin II** (Lom-TK-II), an insect neuropeptide from the tachykinin family. It covers the peptide's amino acid sequence, its three-dimensional structure, the experimental methodologies used for its characterization, and its associated signaling pathways. This document is intended to be a valuable resource for researchers in the fields of neuroscience, entomology, and pharmacology, as well as for professionals involved in the development of novel insecticides and therapeutic agents.

Amino Acid Sequence and Physicochemical Properties

Locustatachykinin II is a decapeptide with a C-terminal amidation, a common feature for many bioactive peptides.[1][2] The primary structure was determined by gas-phase sequence analysis.[2]

Table 1: Amino Acid Sequence of **Locustatachykinin II**[1][2]

Position	Amino Acid (Three-Letter Code)	Amino Acid (One-Letter Code)
1	Alanine	A
2	Proline	P
3	Leucine	L
4	Serine	S
5	Glycine	G
6	Phenylalanine	F
7	Tyrosine	Y
8	Glycine	G
9	Valine	V
10	Arginine	R
C-terminus	Amidated	-NH ₂

Full Sequence: Ala-Pro-Leu-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂

Table 2: Physicochemical Properties of **Locustatachykinin II**

Property	Value
Molecular Formula	C ₅₀ H ₇₆ N ₁₄ O ₁₁
Molecular Weight	1077.2 g/mol
Isoelectric Point (pI)	9.85 (Predicted)
Grand Average of Hydropathicity (GRAVY)	-0.450 (Predicted)

Three-Dimensional Structure

As of the latest available data, an experimentally determined three-dimensional structure of **Locustatachykinin II** through methods such as X-ray crystallography or NMR spectroscopy

has not been deposited in the Protein Data Bank (PDB). However, computational modeling can provide valuable insights into its potential conformation.

Predicted 3D Structure

Due to the absence of an experimentally determined structure, a predicted three-dimensional model of **Locustatachykinin II** is presented here. This model was generated using the PEP-FOLD peptide structure prediction server, which utilizes a de novo approach based on a structural alphabet.^{[3][4]} It is important to note that this is a theoretical model and awaits experimental validation.

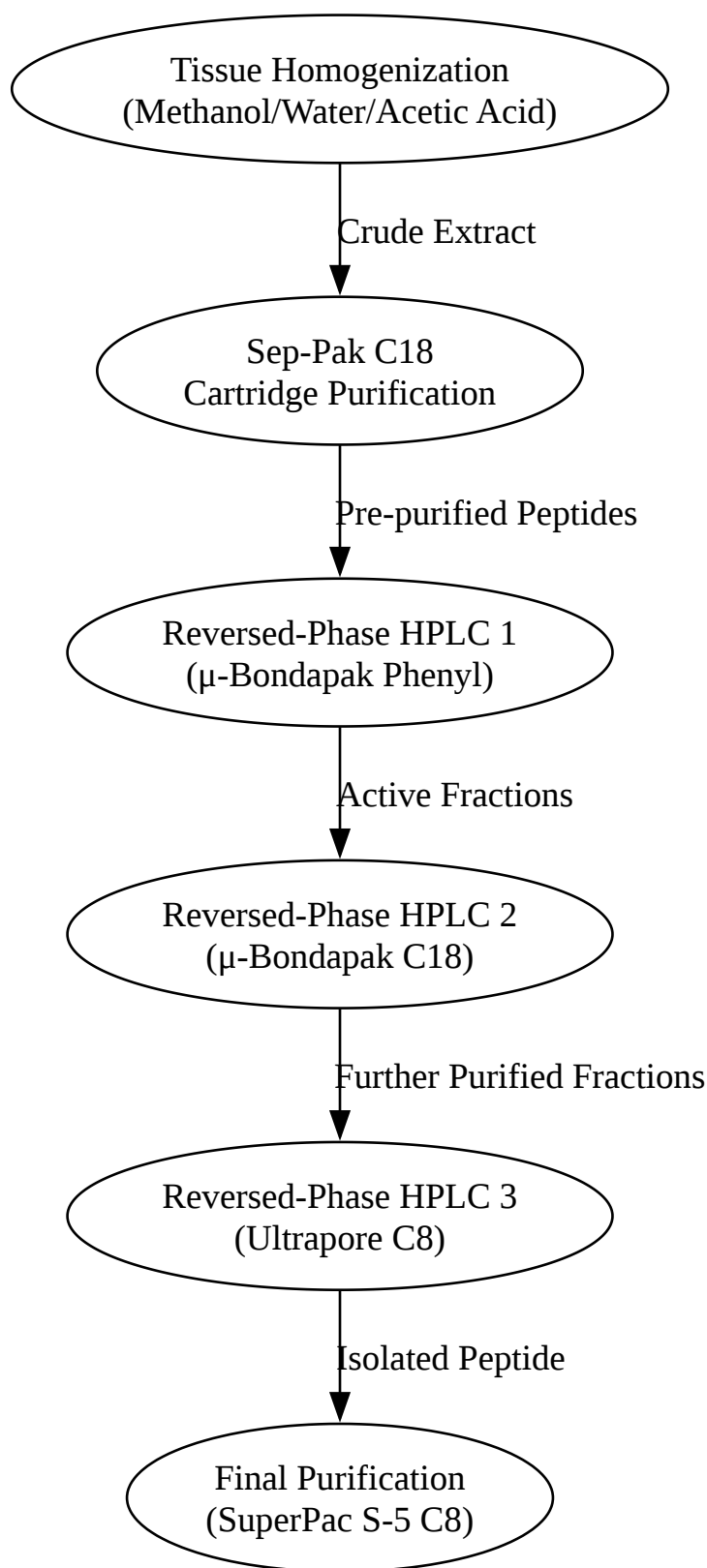
In silico modeling suggests that **Locustatachykinin II**, like other small neuropeptides, is likely to be flexible in solution, adopting a range of conformations. The predicted structure may represent a low-energy state that could be relevant for its interaction with its receptor.

Experimental Protocols

The characterization of **Locustatachykinin II** involved a series of meticulous experimental procedures, from its isolation from locust brains to the determination of its primary structure.

Isolation of Locustatachykinin II

The isolation of **Locustatachykinin II** from the brain-corpora cardiaca-corpora allata-suboesophageal ganglion complexes of the locust, *Locusta migratoria*, was a multi-step process.^[2]



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Amino Acid Sequence Determination

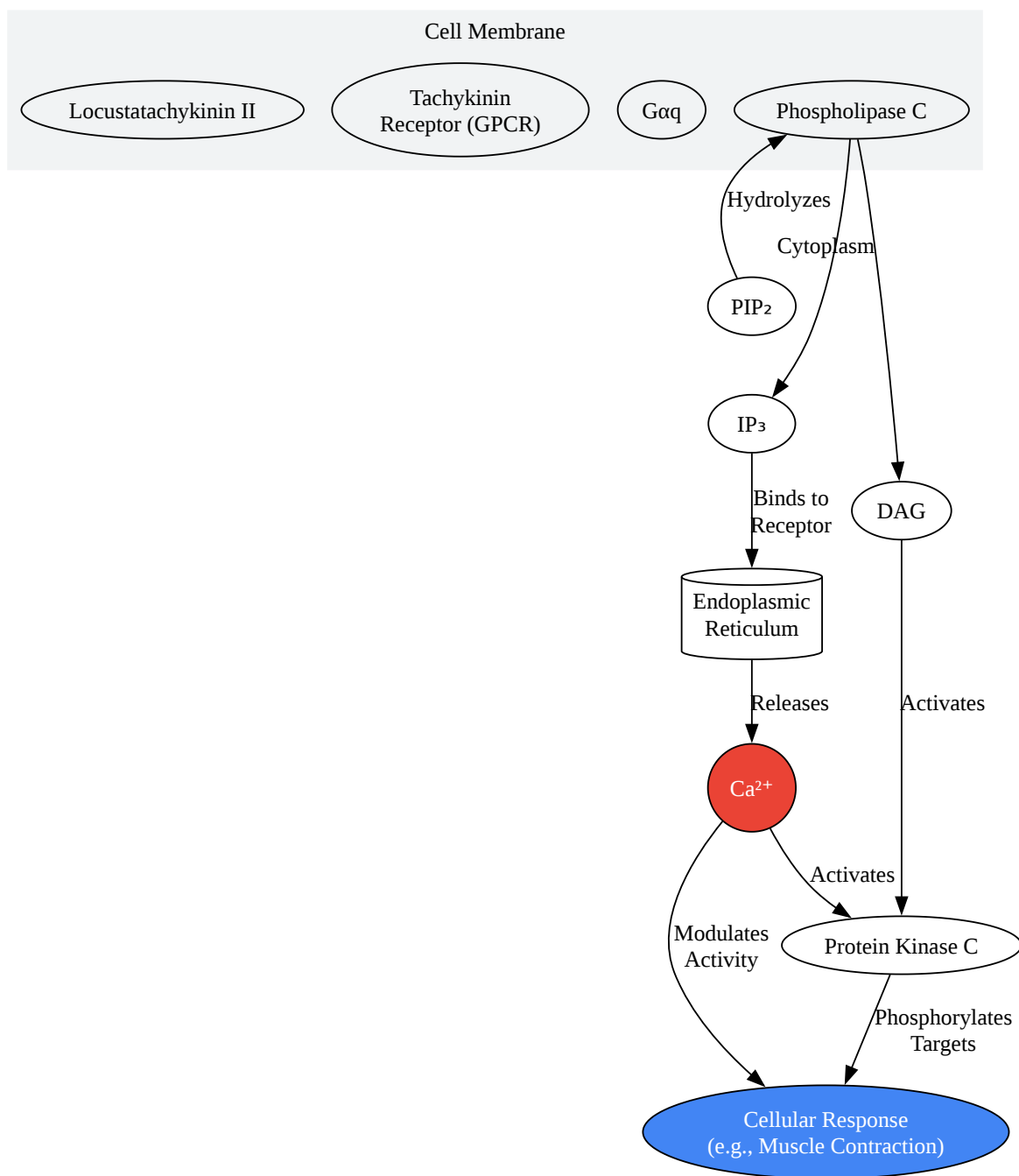
The primary structure of the purified peptide was determined using the following methods:[2]

- **Amino Acid Analysis:** The peptide was hydrolyzed, and the constituent amino acids were derivatized with phenylisothiocyanate (PITC). The resulting PITC-amino acids were then separated and quantified by reversed-phase HPLC to determine the amino acid composition.
- **Gas-Phase Edman Degradation:** The purified peptide was subjected to automated Edman degradation using a gas-phase sequencer. This process sequentially removes amino acid residues from the N-terminus, which are then identified by HPLC, allowing for the determination of the amino acid sequence.
- **C-terminal Amidation Analysis:** The presence of a C-terminal amide was confirmed by comparing the retention time of the natural peptide with that of a synthetic peptide with a free carboxyl C-terminus during HPLC analysis.

Signaling Pathway

Locustatachykinins, including **Locustatachykinin II**, are known to exert their effects by binding to G-protein coupled receptors (GPCRs) on the surface of target cells.[5][6] While a specific receptor for **Locustatachykinin II** has been localized in the locust nervous system, the detailed downstream signaling cascade is understood through the characterization of related insect tachykinin receptors.[7]

The binding of **Locustatachykinin II** to its receptor is believed to activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[5][6] IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses. In some systems, tachykinin signaling can also lead to an increase in cyclic AMP (cAMP) levels.[8]



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Biological Function and Significance

Locustatachykinins are pleiotropic neuropeptides with a wide range of functions in insects. They are notably involved in the regulation of muscle contraction, particularly in the gut and reproductive tissues.[2][8] The widespread distribution of locustatachykinin-like immunoreactive neurons in the locust brain suggests their role as important neurotransmitters or neuromodulators in the central nervous system.[9] Furthermore, there is evidence that locustatachykinins can induce the release of adipokinetic hormone, indicating a role in metabolic regulation.[10]

The conservation of the C-terminal sequence motif among tachykinins across different phyla highlights their evolutionary importance.[8] For drug development professionals, the insect tachykinin signaling system presents a potential target for the development of novel and specific insecticides that would have minimal off-target effects on vertebrates. Understanding the structure-activity relationships of **Locustatachykinin II** and its interaction with its receptor is a critical step towards this goal.

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